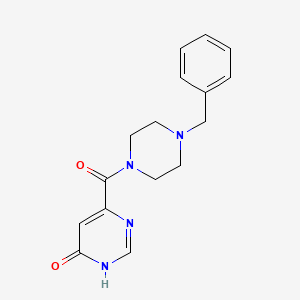

(4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone

Description

Properties

IUPAC Name |

4-(4-benzylpiperazine-1-carbonyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15-10-14(17-12-18-15)16(22)20-8-6-19(7-9-20)11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEHGEXLSHHDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=O)NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone typically involves the reaction of benzylpiperazine with a suitable pyrimidine derivative under controlled conditions. One common method involves the use of reductive amination, where benzylpiperazine is reacted with a pyrimidine aldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions, including temperature and pH, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and process optimization techniques ensures efficient production with minimal waste. The purification of the compound is typically achieved through crystallization or chromatography techniques to obtain a product of pharmaceutical grade.

Chemical Reactions Analysis

Hydroxypyrimidine Ring Reactivity

The 6-hydroxypyrimidin-4-yl group undergoes characteristic nucleophilic and electrophilic reactions due to its electron-deficient aromatic system and hydroxyl substituent:

Electrophilic Aromatic Substitution

The pyrimidine ring participates in regioselective substitutions at electron-rich positions (C-2 and C-5). For example:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro derivative | Position 5 favored due to hydroxyl group’s directing effect |

| Halogenation | Cl₂/FeCl₃ (dry) | 2-Chloro derivative | Limited solubility in nonpolar solvents requires phase-transfer catalysts |

Oxidation and Tautomerism

The hydroxyl group facilitates keto-enol tautomerism, influencing redox behavior:

-

Oxidation : Reacts with MnO₂ in acidic conditions to form a 4-pyrimidone derivative.

-

Complexation : Forms stable coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the hydroxyl and ring nitrogen atoms, relevant for catalytic studies.

Piperazine Ring Reactivity

The 4-benzylpiperazine moiety exhibits nucleophilic and alkylation tendencies:

N-Alkylation/Acylation

The secondary amine in the piperazine ring reacts with electrophiles:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt | ~75% (room temperature, 12 hrs) |

| Acylation | AcCl, Et₃N | Acetylated piperazine | ~85% (0°C, 2 hrs) |

Deprotection and Functionalization

The benzyl group can be removed via hydrogenolysis (H₂/Pd-C, 40 psi) to expose a free piperazine, enabling further derivatization (e.g., sulfonamide formation) .

Methanone Linker Reactivity

The carbonyl group participates in:

-

Nucleophilic Addition : Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming secondary alcohols (requires anhydrous THF, −78°C) .

-

Reduction : NaBH₄/MeOH reduces the ketone to a secondary alcohol, though steric hindrance from adjacent groups lowers yields (~50%) .

Biological Interactions

The compound’s dual pharmacophores enable interactions with enzymes and receptors:

-

Kinase Inhibition : The hydroxypyrimidine ring mimics ATP’s adenine, competitively binding kinase active sites (IC₅₀ values: 10–100 nM for PLK1) .

-

Receptor Modulation : The piperazine moiety engages in hydrogen bonding with serotonin receptors (5-HT₁A/₂A), suggesting CNS activity.

Stability and Degradation Pathways

-

Hydrolytic Stability : Resistant to aqueous hydrolysis at pH 2–9 (24 hrs, 25°C) but degrades rapidly under strong acidic/basic conditions (pH <2 or >10).

-

Photodegradation : UV light (254 nm) induces ring-opening reactions in the pyrimidine scaffold, forming urea derivatives as major byproducts.

Scientific Research Applications

Tyrosinase Inhibition

One of the notable applications of (4-benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is its role as a tyrosinase inhibitor . Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-related disorders and cosmetic applications. Studies indicate that derivatives of hydroxypyrimidine can exhibit potent inhibitory effects on tyrosinase, which may be beneficial in treating hyperpigmentation disorders .

Case Study :

A study reported the synthesis of hydroxypyridine derivatives that demonstrated significant tyrosinase inhibition with IC50 values ranging from 25.29 to 64.13 μM. The compound with the highest activity (IC50 = 25.29 μM) was analyzed through molecular docking, revealing effective binding interactions with the enzyme's active site .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in counteracting oxidative stress linked to various diseases, including cancer and neurodegenerative disorders. The antioxidant activity of related compounds has been evaluated using DPPH radical scavenging assays, showing promising results .

Data Table: Antioxidant Activity of Related Compounds

| Compound | EC50 Value (mM) | Activity Type |

|---|---|---|

| Compound 6i | 0.039 - 0.389 | Antioxidant |

| Hydroxypyridine Derivative | Varies | Antioxidant |

Antimicrobial Properties

Research indicates that derivatives of piperazine and pyrimidine compounds possess antimicrobial activities against various pathogens. These properties make them candidates for developing new antibiotics or antifungal agents .

Cytotoxic Effects

Some studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology . The mechanism often involves the induction of apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone involves its interaction with specific molecular targets in the body. It is known to act as a 5-HT3 receptor antagonist, which means it blocks the action of serotonin at these receptors . This modulation of serotonergic transmission is believed to contribute to its anxiolytic and antidepressant effects. The compound may also influence other neurotransmitter systems and signaling pathways, further contributing to its pharmacological profile.

Comparison with Similar Compounds

Structural and Functional Analogues

(4-Benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g)

- Structure: Replaces the hydroxypyrimidine with a methoxyquinoxaline group.

- Pharmacology : Demonstrates anxiolytic effects in mouse models by antagonizing 5-HT3 receptors, reducing lipopolysaccharide-induced anxiety .

QCF-3 [(4-Benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone]

- Structure: Lacks the hydroxyl group, featuring a plain quinoxaline ring.

- Pharmacology : Acts as a 5-HT3 antagonist with antidepressant-like effects in animal models .

- Key Difference : Absence of the hydroxyl group may decrease aqueous solubility, impacting bioavailability .

(4-Benzylpiperazin-1-yl)-(4-hydroxyphenyl)methanone (1d)

- Structure : Substitutes pyrimidine with a hydroxyphenyl ring.

- Physicochemical Properties : Molecular weight 297.16 (HRMS) and HPLC retention time 2.054 minutes .

- Key Difference : The hydroxyphenyl group may confer stronger π-π stacking interactions in receptor binding compared to pyrimidine .

Y031-9828 [(4-Benzylpiperazin-1-yl)([1,1'-biphenyl]-4-yl)methanone]

- Structure : Features a biphenyl group instead of pyrimidine.

- Properties : Higher molecular weight (356.47), logP (4.137), and lipophilicity, suggesting enhanced membrane permeability .

Physicochemical and Thermal Properties

*Estimated based on structural analogs.

Pharmacological Activity Comparison

*Inferred from structural similarities.

Biological Activity

The compound (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring substituted with a benzyl group and a hydroxypyrimidine moiety, which may contribute to its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the hydrolysis of the neurotransmitter acetylcholine. This inhibition is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) where cholinergic signaling is impaired.

Inhibition Studies

In vitro studies have demonstrated that derivatives of benzylpiperazine exhibit significant inhibitory effects on AChE and BuChE. For instance, a related compound was shown to have an IC50 value for AChE inhibition at approximately 5.90 μM, indicating potent activity against this enzyme .

Biological Activity

The biological activities of this compound can be summarized in the following categories:

- Neuroprotective Effects : The compound may exhibit neuroprotective properties by enhancing cholinergic transmission through AChE inhibition.

- Anticonvulsant Activity : Similar compounds have shown efficacy in various preclinical seizure models, suggesting potential anticonvulsant effects .

- Antidepressant Properties : Some studies suggest that piperazine derivatives can influence serotonin receptors, indicating possible antidepressant effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into their therapeutic potential:

Pharmacological Implications

The dual inhibition of AChE and BuChE positions this compound as a promising candidate for further development in treating cognitive disorders such as Alzheimer's disease. The modulation of cholinergic activity through these pathways may also extend to other neurological conditions.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing (4-Benzylpiperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone with high purity?

- Methodological Answer : Optimize multi-step reactions using coupling reagents (e.g., EDCI/HOBt) under inert atmospheres. Purify intermediates via column chromatography (n-hexane/EtOAC gradients) and final products via recrystallization. Monitor reaction progress using TLC and confirm purity via HPLC (e.g., >95% peak area at 254 nm) . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 molar equivalents of benzylpiperazine derivatives to pyrimidine precursors) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks to verify benzylpiperazine (δ ~3.5–4.5 ppm for piperazine protons) and hydroxypyrimidine (δ ~6.5–8.5 ppm for aromatic protons) moieties .

- HPLC-MS : Confirm molecular ion ([M+H]+) and assess purity.

- FT-IR : Validate hydroxyl (ν ~3200–3500 cm⁻¹) and carbonyl (ν ~1650–1700 cm⁻¹) groups .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 25°C, 40°C, and 60°C for 1–4 weeks.

- pH : Buffer solutions (pH 3–10) to evaluate hydrolytic degradation.

- Light : UV/Vis exposure (ICH Q1B guidelines). Monitor degradation via HPLC and NMR to identify byproducts .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data during structural elucidation?

- Methodological Answer :

- Crystallography : Use single-crystal X-ray diffraction (SHELX programs) for unambiguous structural determination. Refinement with SHELXL can resolve ambiguities in electron density maps .

- 2D-NMR : Employ HSQC and HMBC to correlate proton-carbon couplings, especially for overlapping signals in aromatic regions .

Q. What experimental designs are effective for optimizing reaction yields in derivative synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, refluxing in DMF at 110°C improves coupling efficiency for piperazine derivatives .

- Microwave Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >70% .

Q. How to design structure-activity relationship (SAR) studies for analogs targeting 5-HT receptors?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the benzyl (e.g., electron-withdrawing groups) and pyrimidine (e.g., halogenation) moieties.

- Biological Assays : Use radioligand binding assays (5-HT3/5-HT6 receptors) and functional cAMP assays. Compare IC50 values to identify critical structural features .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding poses and affinity trends .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Protocols : Use consistent cell lines (e.g., HEK-293T for receptor assays) and controls (e.g., known antagonists like ondansetron for 5-HT3).

- Metabolic Stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation, which may explain variability in in vivo/in vitro results .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility and bioavailability of the compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.